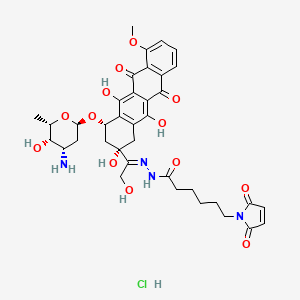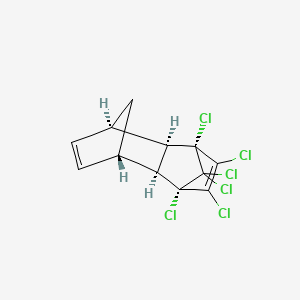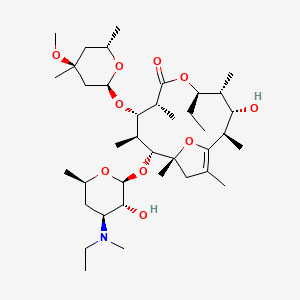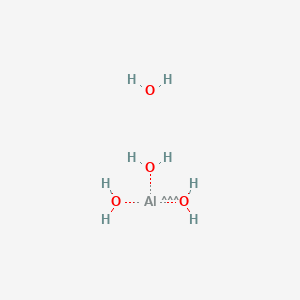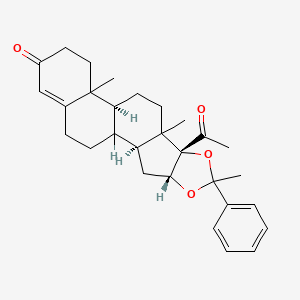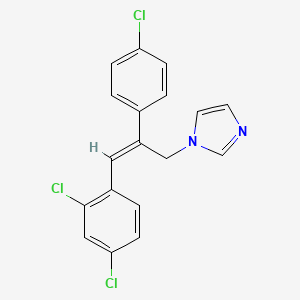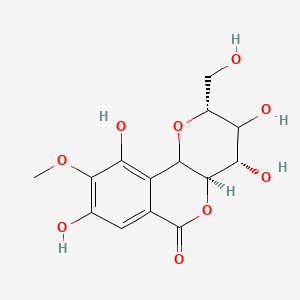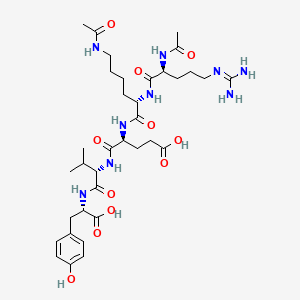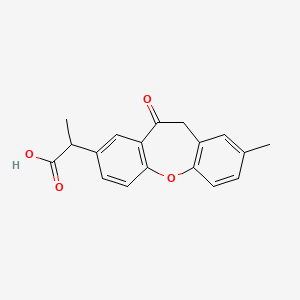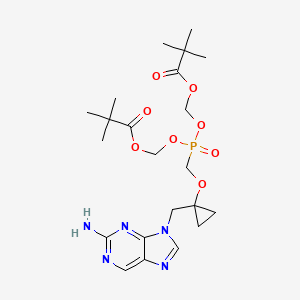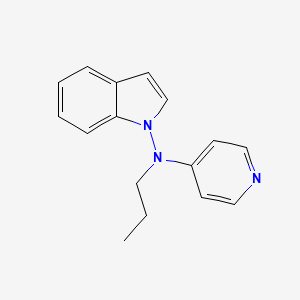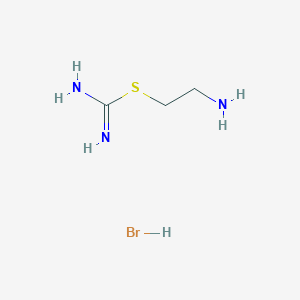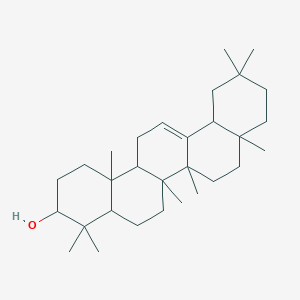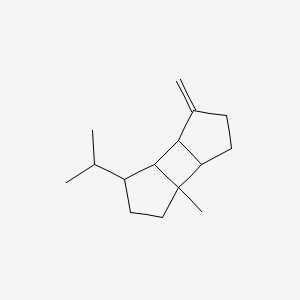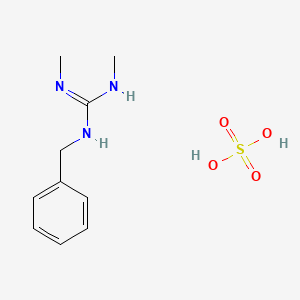
Betanidine sulfate
Vue d'ensemble
Description
Betanidine sulfate, also known as Bethanidine sulfate, is a guanidinium antihypertensive agent . It acts by blocking adrenergic transmission . The precise mode of action is not clear . It has a molecular formula of C20H32N6O4S .
Molecular Structure Analysis
The molecular structure of Betanidine sulfate can be represented by the InChI string: InChI=1S/2C10H15N3.H2O4S/c2*1-11-10 (12-2)13-8-9-6-4-3-5-7-9;1-5 (2,3)4/h2*3-7H,8H2,1-2H3, (H2,11,12,13); (H2,1,2,3,4) . The canonical SMILES representation is: CNC (=NC)NCC1=CC=CC=C1.CNC (=NC)NCC1=CC=CC=C1.OS (=O) (=O)O .
Physical And Chemical Properties Analysis
Betanidine sulfate has a molecular weight of 452.6 g/mol . The compound’s physical and chemical properties include a density of 1.0±0.1 g/cm3, a boiling point of 264.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.3±3.0 kJ/mol and a flash point of 114.0±25.4 °C .
Applications De Recherche Scientifique
1. Variability of Spontaneous and Exercise-Induced Ventricular Arrhythmias
Betanidine sulfate, in its form as quinidine sulfate, has been evaluated for its effects on heart rhythm disorders. In a study by Shapiro, Park, and Koch (1982), a randomized double-blind crossover trial assessed the effects of acebutolol and sustained release quinidine sulfate in volunteers with frequent premature ventricular complexes. The study found that quinidine sulfate had equal suppressant effects on these complexes compared to acebutolol, highlighting its potential use in managing certain heart rhythm disorders (Shapiro, Park, & Koch, 1982).
2. Prophylaxis of Arrhythmias in Acute Myocardial Infarction
Another significant application of quinidine sulfate is in the prevention of cardiac arrhythmias post-acute myocardial infarction. Bleifeld, Effert, and Bloomfield (1971) conducted a prospective controlled clinical trial, demonstrating a reduction in ventricular and supraventricular premature contractions with quinidine treatment. This underscores its role in managing arrhythmias following a myocardial infarction (Bleifeld, Effert, & Bloomfield, 1971).
3. Treatment of Benign Auricular Fibrillation
Quinidine sulfate has also been effective in treating auricular fibrillation. Sokolow (1939) reported a case where quinidine sulfate restored sinus rhythm and reduced embolic phenomena in a patient with benign auricular fibrillation. This highlights its therapeutic potential in specific types of atrial fibrillation (Sokolow, 1939).
4. Antiarrhythmic Actions in Primary Ventricular Fibrillation
In the context of ventricular fibrillation, a study by Benditt, Benson, Dunnigan, Kriett, Pritzker, and Bacaner (1984) explored the antiarrhythmic actions of bethanidine sulfate, a chemical analog of bretylium tosylate, in patients with life-threatening ventricular tachycardia. They found that bethanidine sulfate prevented inducible ventricular tachyarrhythmias in a significant proportion of patients, suggesting its potential application in high-risk cardiac arrest scenarios (Benditt et al., 1984).
Propriétés
IUPAC Name |
1-benzyl-2,3-dimethylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15N3.H2O4S/c2*1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h2*3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIJUXVIZLYQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=CC=CC=C1.CNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048748 | |
| Record name | Bethanidine sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tenathan | |
CAS RN |
114-85-2 | |
| Record name | Bethanidine sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETHANIDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4THI5N7O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



